molecular formula C9H7IO2 B2365234 (Z)-3-Iodo-3-phenylacrylic acid CAS No. 18777-07-6

(Z)-3-Iodo-3-phenylacrylic acid

Cat. No. B2365234
CAS RN: 18777-07-6
M. Wt: 274.057
InChI Key: HWVUIOWIVXHYHZ-VURMDHGXSA-N
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Description

(Z)-3-Iodo-3-phenylacrylic acid, also known as IPAA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound is a derivative of cinnamic acid, which is a common organic compound found in various plants. IPAA has been studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Mechanism of Action and Toxicology

Understanding how this compound interacts with biological systems is crucial. Researchers investigate its mechanism of action at the molecular level. Additionally, toxicological studies assess safety profiles, identifying potential risks and ensuring responsible use.

Safety and Hazards

The safety data sheet for a related compound, Phenylacetyl chloride, indicates that it is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(Z)-3-iodo-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVUIOWIVXHYHZ-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901060
Record name NoName_112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Iodo-3-phenylacrylic acid

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